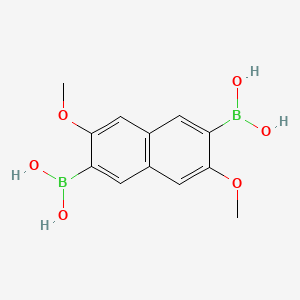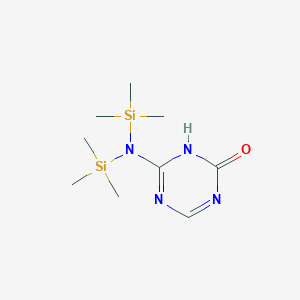
N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is a compound that belongs to the class of silyl-protected amines. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used as protective groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN typically involves the reaction of a triazine derivative with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the triazine ring.
Common Reagents and Conditions
Trimethylsilyl Chloride:
Sodium Hydride or Potassium Carbonate: Bases used to deprotonate the starting material and facilitate the reaction.
Aprotic Solvents: Such as DMF or THF, to dissolve the reactants and provide a suitable medium for the reaction.
Major Products Formed
The major products formed from these reactions include various silyl-protected derivatives and free amines, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where the protection of amine groups is necessary during multi-step synthesis processes.
作用机制
The mechanism of action of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN involves the stabilization of reactive intermediates through the formation of silyl-protected species. The trimethylsilyl groups act as electron-withdrawing groups, reducing the nucleophilicity of the protected amine and preventing unwanted side reactions. This allows for selective reactions to occur at other sites of the molecule .
相似化合物的比较
Similar Compounds
N,O-Bis(trimethylsilyl)hydroxylamine: Another silyl-protected compound used for similar purposes in organic synthesis.
Trimethylsilyl Iodide:
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Utilized in the synthesis of complex organic molecules through cycloaddition reactions.
Uniqueness
N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN is unique due to its specific structure, which combines the protective effects of trimethylsilyl groups with the reactivity of the triazine ring. This combination allows for selective protection and functionalization of amine groups in complex organic molecules, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C9H20N4OSi2 |
|---|---|
分子量 |
256.45 g/mol |
IUPAC 名称 |
6-[bis(trimethylsilyl)amino]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h7H,1-6H3,(H,10,11,12,14) |
InChI 键 |
IOCNLDVOVPLMKD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(C1=NC=NC(=O)N1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



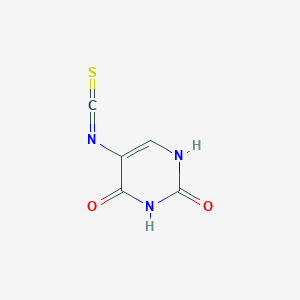
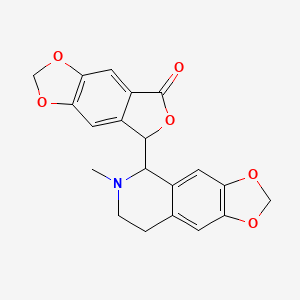


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
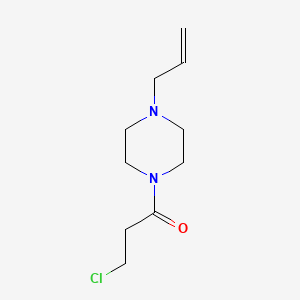

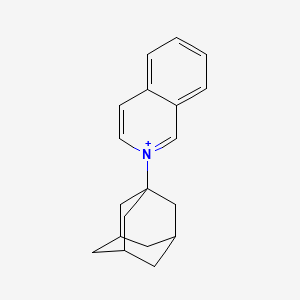
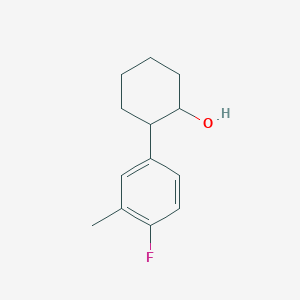
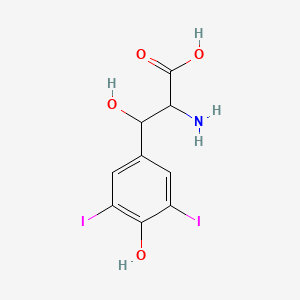
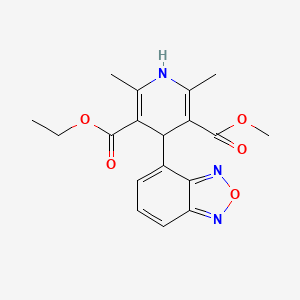
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
